3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a propionyl group, and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group in similar compounds plays a critical role in fitting into the binding sites of their targets, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Compounds with the tmp group have been associated with various biochemical pathways due to their multi-targeting nature .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are crucial as they can lead to the disruption of cellular processes like microtubule formation and protein folding, which are essential for cell division and survival .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, which are critical components of cell signaling pathways . Additionally, it can trigger caspase activation, leading to apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition is crucial for its anti-cancer properties, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR further contributes to its ability to induce cellular stress and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its prolonged exposure can lead to gradual degradation, affecting its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall bioactivity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its delivery and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the microtubules and interaction with tubulin are essential for its anti-cancer effects, while its presence in other cellular compartments can influence additional biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Formation of Tetrahydroisoquinoline Intermediate: The tetrahydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an appropriate aldehyde with an amine.
Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzaldehyde with the tetrahydroisoquinoline intermediate under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness
3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and a tetrahydroisoquinoline moiety, which may confer distinct pharmacological properties and a broader spectrum of biological activities compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMUQBWVXAVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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